Ethyl2-(4-chlorobenzoyl)pent-4-enoate
Description
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate is an ester derivative featuring a pent-4-enoate backbone substituted with a 4-chlorobenzoyl group at the C-2 position. The compound combines the reactivity of an α,β-unsaturated ester (due to the pent-4-enoate moiety) with the electron-withdrawing effects of the 4-chlorobenzoyl group. This structural motif is significant in synthetic organic chemistry, particularly in the design of intermediates for pharmaceuticals or agrochemicals.
The 4-chlorobenzoyl group is characterized by distinct spectroscopic signatures, such as aromatic proton resonances at δ 7.95 and δ 7.41 in $ ^1H $-NMR spectra , which are critical for structural confirmation. The compound’s reactivity is influenced by the conjugated system of the pent-4-enoate ester and the electron-deficient aromatic ring, making it a candidate for cyclization or nucleophilic substitution reactions.
Properties
Molecular Formula |
C14H15ClO3 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
ethyl 2-(4-chlorobenzoyl)pent-4-enoate |
InChI |
InChI=1S/C14H15ClO3/c1-3-5-12(14(17)18-4-2)13(16)10-6-8-11(15)9-7-10/h3,6-9,12H,1,4-5H2,2H3 |
InChI Key |
RGKYFMRUKRARML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate typically involves the esterification of 4-chlorobenzoic acid with ethyl pent-4-enoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Interactions and Therapeutic Potential
Research indicates that Ethyl 2-(4-chlorobenzoyl)pent-4-enoate exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. Preliminary studies suggest its potential as an anti-inflammatory and anticancer agent:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for drug discovery and development. Understanding its mechanism of action could lead to new therapeutic strategies.
- Anti-inflammatory Properties : Initial investigations have shown that this compound may reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases.
- Anticancer Activity : Some studies have reported that Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.
Case Studies
- Study on Enzyme Inhibition : A study investigated the effects of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate on a specific enzyme related to inflammatory pathways. Results indicated a dose-dependent inhibition, highlighting the compound's potential as a therapeutic agent against inflammatory diseases.
- Anticancer Research : In vitro studies on various cancer cell lines demonstrated that treatment with Ethyl 2-(4-chlorobenzoyl)pent-4-enoate resulted in significant reductions in cell viability, suggesting its effectiveness as an anticancer agent.
Data Table: Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor for specific enzymes involved in disease pathways | Dose-dependent inhibition observed in vitro |
| Anti-inflammatory | May reduce inflammation markers in cellular models | Significant reduction in cytokine levels noted |
| Anticancer Activity | Induces apoptosis in various cancer cell lines | Reduced cell viability across multiple cancer types |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pentenoate chain can also interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Ethyl 2-(4-Chlorobenzoyl)pent-4-enoate and Analogues
Table 2: Reactivity Comparison
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(4-chlorobenzoyl)pent-4-enoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of pent-4-enoic acid derivatives with 4-chlorobenzoyl chloride. Catalytic systems, such as palladium-based catalysts, enhance selectivity for the α,β-unsaturated ester structure. For example, allylic substitution reactions under inert atmospheres (e.g., nitrogen) improve stability of intermediates .
- Key Parameters : Monitor reaction temperature (60–80°C) and solvent polarity (e.g., THF or DCM) to minimize side products like hydrolyzed esters. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are critical for characterizing Ethyl 2-(4-chlorobenzoyl)pent-4-enoate?
- Techniques :
- NMR : Use H and C NMR to confirm the ester linkage (δ ~4.2 ppm for CHO and δ ~170 ppm for carbonyl carbons) and α,β-unsaturated system (doublet peaks for vinyl protons at δ 5.8–6.3 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1720 cm) and C-Cl bonds (750 cm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What biological activities have been reported for structurally related 4-chlorobenzoyl esters?
- Findings : Analogous compounds exhibit:
- Anticancer potential : Inhibition of cancer cell proliferation via interference with kinase signaling pathways (e.g., AKR1B10 inhibition in ) .
- Venom neutralization : Ethyl 2-((4-chlorobenzoyl)thio)acetate binds to α-cobra toxin, suggesting potential for antivenom applications (requires in vivo validation) .
Advanced Research Questions
Q. How do reaction mechanisms differ in catalytic vs. non-catalytic synthesis of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate?
- Catalytic Pathways : Palladium-catalyzed allylic substitutions (e.g., tert-butyl esters in ) proceed via π-allyl intermediates, improving regioselectivity. Non-catalytic routes often yield mixed products due to competing nucleophilic attacks .
- Kinetic Analysis : Use DFT calculations to compare energy barriers for key steps, such as esterification vs. hydrolysis, under varying pH conditions .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Tools : Employ SHELX software for single-crystal X-ray diffraction. Key steps include:
- Data collection at low temperatures (100 K) to reduce thermal motion artifacts.
- Refinement using SHELXL for accurate placement of the chlorobenzoyl and pentenoate moieties .
Q. How can computational modeling predict interactions between Ethyl 2-(4-chlorobenzoyl)pent-4-enoate and biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to AKR1B10 or venom proteins (e.g., α-cobra toxin in ). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- SAR Studies : Compare electrostatic potentials of 4-chlorobenzoyl derivatives to optimize binding affinity .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Troubleshooting :
- Purity Checks : Re-analyze compound batches via HPLC and HRMS to rule out impurities (e.g., noted varying purity impacts activity).
- Assay Conditions : Standardize cell lines (e.g., HepG2 for anticancer tests) and venom sources (e.g., Naja kaouthia for toxin studies) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Ethyl 2-(4-Chlorobenzoyl)pent-4-enoate
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C |
| Catalyst Loading | 5 mol% Pd(OAc) | Reduces side reactions |
| Solvent | Anhydrous THF | Prevents hydrolysis |
Table 2 : Comparative Bioactivity of 4-Chlorobenzoyl Derivatives
| Compound | Target | IC (µM) | Reference |
|---|---|---|---|
| Fenofibric acid | AKR1B10 | 12.3 | |
| Ethyl thioacetate | α-Cobra Toxin | 8.7* | |
| *In silico data; requires experimental validation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
